molecular formula C15H22BNO5 B1459905 1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester CAS No. 1960432-44-3

1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester

Cat. No. B1459905
CAS RN: 1960432-44-3
M. Wt: 307.15 g/mol
InChI Key: DDKIKNGXCLVUIO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic compound. It contains a 1,3,2-dioxaborolane functional group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The boronic ester group is often involved in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its functional groups. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including three-step substitution reactions, highlighting its structural complexity and the intricate processes required for its production (Huang et al., 2021).
  • Crystallographic Studies : Crystallographic and conformational analyses have been conducted to determine the molecular structures of similar compounds, employing techniques like X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Pharmacological Applications

  • Cardiotonic Activity : Some derivatives of this compound have been investigated for their potential cardiotonic activity, comparing their effects to known drugs like milrinone (Mosti et al., 1992).
  • Antihypertensive and Vasodilator Properties : Research has explored the synthesis of related compounds and their potential as antihypertensive agents and cerebral vasodilators (Sakoda et al., 1992).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information about this compound, it’s difficult to provide details about its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug or a catalyst, further studies might focus on optimizing its properties or investigating its mechanism of action .

properties

IUPAC Name

methyl 1,6-dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-9-11(16-21-14(2,3)15(4,5)22-16)8-10(13(19)20-7)12(18)17(9)6/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKIKNGXCLVUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C(=C2)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester

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